Diethyl methylpropylmalonate
Overview
Description
Diethyl methylpropylmalonate, also known as this compound, is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cysteine Proteinase Inhibitors : Diethyl -alkynylmalonates (DAM) can generate conjugated allenyl esters, which are convertible into oxazole derivatives or allenyl esters through the Michael type reaction. These have potential as cysteine proteinase inhibitors (Nagao et al., 1996).
Safener for Herbicides : A tank mixture of mefenpyr-diethyl can effectively reduce the phytotoxicity and adverse effects on non-perennial bahiagrass when treated with low doses of haloxyfop-methyl (Dias et al., 2021).
Corrosion Inhibition : Diethyl (phenylamino) methyl) phosphonate derivatives show promising corrosion inhibition properties for carbon steel, particularly effective in certain mediums (Moumeni et al., 2020).
Peptide Synthesis : Cyclopentyl methyl ether has been used to replace hazardous diethyl and tert-butyl methyl ethers for peptide precipitation in solid-phase peptide synthesis, maintaining product quality and safety (Al Musaimi et al., 2018).
Green Solvent : Methyl decanoate is a renewable, non-toxic alternative to dichloromethane in olefin metathesis reactions, offering a greener alternative to solvent-free reactions and reducing solvent waste (Kniese & Meier, 2010).
Molecular Dynamics : Studies like those on [PF6][P(1,2,2,4)] show good agreement with experimental findings and predict transitions to semi-plastic, full plastic, and melting temperatures over a range of temperatures (Carignano, 2013).
Safety and Hazards
Diethyl methylpropylmalonate is classified as a combustible liquid . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling the substance . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Mechanism of Action
Target of Action
Similar compounds such as diethylpropion and DEET are known to interact with neurons and neurotransmitters.
Mode of Action
It’s worth noting that similar compounds like diethylpropion are known to stimulate neurons to release or maintain high levels of a particular group of neurotransmitters known as catecholamines; these include dopamine and norepinephrine . High levels of these catecholamines tend to suppress hunger signals and appetite .
Biochemical Pathways
Related compounds such as phthalates are known to undergo biodegradation via various microbial pathways . For instance, phthalates are hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which is subsequently metabolized to phthalic acid . The phthalic acid thus produced undergoes aromatic ring cleavage .
Pharmacokinetics
Similar compounds like deet have been studied for their pharmacokinetic properties . For instance, DEET has been found to be rapidly and extensively absorbed through the skin, contributing to its short duration of insect repellent action .
Result of Action
It is used as a reagent in the preparation of anaerobic alkane biodegradation compounds .
Action Environment
For instance, the efficacy of DEET as an insect repellent can be influenced by factors such as temperature, humidity, and the presence of other volatile substances .
Biochemical Analysis
Cellular Effects
Related compounds such as diethyl succinate have been shown to modulate microglial polarization and activation by reducing mitochondrial fission and cellular ROS .
Molecular Mechanism
It is known that it can be involved in alkylation reactions of enolate ions . This involves the replacement of an α-hydrogen with an alkyl group, forming a new C-C bond .
Metabolic Pathways
Related compounds such as diethyl malonate are known to be involved in the tricarboxylic acid cycle .
Transport and Distribution
It is known that it can be supplied globally by various manufacturers .
Properties
IUPAC Name |
diethyl 2-methyl-2-propylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHLCPJSRSNVLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204486 | |
Record name | Diethyl methylpropylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55898-43-6 | |
Record name | Diethyl methylpropylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055898436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55898-43-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl methylpropylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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